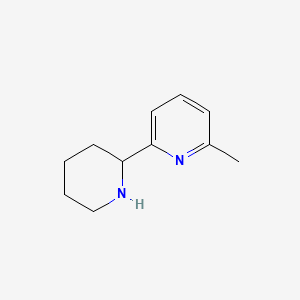

2-Methyl-6-(piperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

22070-09-3 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-methyl-6-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h4-5,7,10,12H,2-3,6,8H2,1H3 |

InChI Key |

ZOICOXBABKIEDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 6 Piperidin 2 Yl Pyridine

Retrosynthetic Analysis and Precursor Design for Pyridine-Piperidine Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com For the pyridine-piperidine scaffold of 2-Methyl-6-(piperidin-2-yl)pyridine, the primary disconnection points are typically at the C-C or C-N bonds linking the two heterocyclic rings.

A common retrosynthetic approach involves disconnecting the bond between the pyridine (B92270) and piperidine (B6355638) rings. This leads to two key synthons: a 2-lithiated-6-methylpyridine equivalent and a suitable piperidine electrophile, or conversely, a 2-halopyridine derivative and a piperidine nucleophile. The choice of precursors is guided by their availability and the desired stereochemistry of the final product.

Another strategy involves the dearomatization of a substituted pyridine precursor to generate the piperidine ring. researchgate.net This approach is particularly useful for creating three-dimensional complexity from readily available two-dimensional aromatic compounds. researchgate.net

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through various classical and modern synthetic methodologies.

Multi-Step Synthesis from Readily Available Precursors

A conventional approach often begins with the α-methylation of a substituted pyridine. nih.govresearchgate.net For instance, 2-amino-6-methylpyridine (B158447) can be synthesized and subsequently modified. researchgate.net The piperidine ring can then be introduced through nucleophilic substitution reactions. For example, a 2-chloro-6-methylpyridine (B94459) intermediate can react with piperidine or a protected piperidine derivative. nih.govsigmaaldrich.com

Another multi-step route might involve the synthesis of 2,6-diacetylpyridine (B75352) from pyridine-2,6-dicarboxylic acid, followed by a series of reactions to form the piperidine ring and introduce the methyl group. researchgate.net

Tandem Reactions and One-Pot Synthetic Approaches

To improve efficiency and reduce waste, tandem and one-pot reactions are increasingly employed. These strategies combine multiple reaction steps into a single operation without isolating intermediates. For instance, a one-pot, three-component reaction could potentially assemble the pyridine-piperidine scaffold from simpler starting materials. While specific examples for this compound are not extensively documented in the provided results, the general principles of one-pot synthesis, such as those used for N-amino pyridine-2,6-dione derivatives, could be adapted. researchgate.net Organophotocatalysis also presents a modern approach for the one-step synthesis of related heterocyclic structures like 2-piperidinones. nih.gov

Asymmetric Synthesis for Chiral Derivatives

The piperidin-2-yl moiety in the target molecule contains a stereocenter, making asymmetric synthesis crucial for obtaining enantiomerically pure compounds. One strategy involves the use of chiral auxiliaries. For example, (−)-2-cyano-6-phenyloxazolopiperidine has been utilized in the asymmetric synthesis of 2-(1-aminoalkyl)piperidines. acs.org This methodology could potentially be adapted for the synthesis of chiral this compound.

Another approach is the hydrogenation of substituted pyridines using chiral catalysts to diastereoselectively produce piperidine derivatives. rsc.org Subsequent epimerization can then yield the desired diastereoisomer. rsc.org The development of asymmetric synthetic routes is a key area of research for producing specific stereoisomers of pharmacologically active compounds. ucl.ac.uk

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact reaction outcomes. For instance, in the synthesis of N-amino pyridine-2,6-dione derivatives, carrying out the reaction in different solvents such as ethanol (B145695), methanol, acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) at reflux conditions resulted in varying product yields. researchgate.net DMF was found to be the most effective solvent in that particular synthesis, yielding the highest product percentage. researchgate.net

Table 1: Effect of Solvent on the Yield of a Model Pyridine Derivative Synthesis researchgate.net

| Solvent | Temperature | Yield (%) |

| Ethanol | Reflux | 58 |

| Methanol | Reflux | 47 |

| Acetonitrile | Reflux | 65 |

| Tetrahydrofuran (THF) | Reflux | 51 |

| N,N-Dimethylformamide (DMF) | Reflux | 80 |

Temperature and Pressure Influence on Reaction Pathways

The formation of this compound is highly dependent on temperature, which can significantly influence reaction rates, yields, and the formation of byproducts. While specific studies on the direct synthesis of this compound are not extensively detailed in publicly available literature, the influence of temperature can be inferred from the synthesis of its constituent rings and related structures.

For instance, the synthesis of 2-methylpyridine (B31789) derivatives through gas-phase catalytic methods often requires elevated temperatures. In one study, the yield of 2-methylpyridine was found to increase with temperature in the range of 340–420°C. sigmaaldrich.cn Another flow synthesis of 2-methylpyridines utilized a high temperature of over 180°C with a Raney® nickel catalyst. researchgate.net Similarly, the synthesis of related heterocyclic compounds like 2-methyl-6-nitroquinoline (B57331) is typically carried out at reflux temperatures, for example, 105°C, to ensure the reaction proceeds at a reasonable rate. nih.gov These examples suggest that the construction of the 2-methylpyridine core of the target molecule would likely benefit from significant thermal energy to overcome activation barriers.

Conversely, the introduction of the piperidine moiety or its formation may require more controlled temperature conditions to avoid side reactions. The temperature can also affect the stability of intermediates and the final product.

The influence of pressure on the synthesis of this compound is less documented in available research. However, for gas-phase reactions or reactions involving gaseous reagents, pressure would be a critical parameter to control reactant concentrations and residence times in the reactor, thereby influencing reaction kinetics and selectivity. For liquid-phase syntheses, pressure is less commonly a key parameter unless it is being used to maintain a solvent at a temperature above its boiling point (superheated conditions) or to influence the solubility of gaseous reactants.

Table 1: Illustrative Temperature Conditions in Related Pyridine Syntheses

| Product | Reaction Type | Temperature (°C) | Catalyst | Reference |

| 2-Methylpyridine | Gas-phase catalytic | 340-420 | CdO-Cr2O3-kaolin | sigmaaldrich.cn |

| 2-Methylpyridines | Flow synthesis | >180 | Raney® nickel | researchgate.net |

| 2-Methyl-6-nitroquinoline | Cyclization | 105 | Concentrated HCl | nih.gov |

Catalyst Selection for Specific Transformations

The choice of catalyst is pivotal in directing the synthesis of this compound towards the desired product with high efficiency and selectivity. The synthesis can be envisioned as the formation of the 2-methylpyridine skeleton followed by the introduction of the piperidine ring, or the coupling of a pre-functionalized pyridine with a piperidine precursor. Each step would necessitate a specific type of catalyst.

For the formation of the pyridine ring, various catalysts have been employed. In the gas-phase synthesis of 2-methylpyridines, a mixed metal oxide catalyst containing cadmium oxide and chromium oxide on a kaolin (B608303) support has been shown to be effective. sigmaaldrich.cn For laboratory-scale synthesis under milder conditions, transition metal catalysts are often used. A flow synthesis of 2-methylpyridines has been successfully demonstrated using a packed-bed reactor with Raney® nickel as the catalyst. researchgate.net

The introduction of the piperidine substituent onto the pyridine ring can be achieved through nucleophilic aromatic substitution. In a related synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes, cetyltrimethylammonium bromide (CTAB) was used as a phase-transfer catalyst to facilitate the reaction between 2-chloroquinoline (B121035) and piperidine in a polyethylene (B3416737) glycol (PEG-400) medium. mdpi.com This suggests that similar catalytic systems could be effective for coupling a piperidine precursor to a suitable 2-halo-6-methylpyridine.

Furthermore, the use of nanomaterial-based catalysts is an emerging area. For the synthesis of 2-methyl-6-nitroquinoline, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been shown to significantly improve reaction yields and reduce reaction times by stabilizing unstable intermediates. nih.gov Such recyclable catalysts are also beneficial from a green chemistry perspective.

Table 2: Examples of Catalysts in Pyridine and Piperidine Ring Syntheses

| Catalyst | Reaction Type | Application | Reference |

| CdO-Cr2O3-kaolin | Pyridine ring formation | Gas-phase synthesis of 2-methylpyridine. sigmaaldrich.cn | sigmaaldrich.cn |

| Raney® nickel | α-Methylation of pyridines | Flow synthesis of 2-methylpyridines. researchgate.net | researchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | Nucleophilic aromatic substitution | Introduction of a piperidine moiety onto a quinoline (B57606) ring. mdpi.com | mdpi.com |

| Fe3O4@SiO2 nanoparticles | Cyclization | Synthesis of 2-methyl-6-nitroquinoline. nih.gov | nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. This involves considering aspects such as solvent choice, the use of renewable resources, and maximizing the efficiency of the chemical transformation.

Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. For the synthesis of pyridine derivatives, several solvent-free methods have been explored.

One such approach is mechanochemistry, where reactions are carried out by grinding solid reactants together, often in a ball mill. A study on the synthesis of a pyridine-2-aminium-6-methyl pyridine-2,6-dicarboxylate (B1240393) salt demonstrated a successful reaction under solvent-free ball-milling conditions. sciforum.net This method can lead to the formation of products without the need for any solvent, simplifying work-up procedures and reducing waste.

Microwave-assisted organic synthesis (MAOS) is another powerful technique that can often be performed under solvent-free or reduced-solvent conditions. In the synthesis of quinolinyl thiosemicarbazones containing a piperidine moiety, microwave irradiation was shown to significantly reduce reaction times and improve yields compared to conventional heating. mdpi.com A solvent-free synthesis of 2-[phenyl(pyridine-2-ylamino)methyl]phenols has also been reported at 80°C without the use of any solvent. researchgate.net

Use of Sustainable Reagents and Catalysts

The use of renewable starting materials and recyclable catalysts is a cornerstone of green chemistry. While the direct synthesis of this compound from biomass is not yet established, the principles can be applied to the synthesis of its precursors.

Biocatalysis offers a highly sustainable route to chemical synthesis. For example, a one-pot biocatalytic process using recombinant microbial whole cells has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org This demonstrates the potential of using enzymatic transformations to create functionalized pyridine rings under mild and environmentally friendly conditions.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.eduprimescholars.com Syntheses with high atom economy are desirable as they generate less waste.

For a hypothetical synthesis of this compound, the atom economy would depend on the specific synthetic route chosen. Addition and rearrangement reactions generally have 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies. scranton.edu A synthesis that proceeds through a convergent route, where the pyridine and piperidine fragments are constructed separately and then joined, may have a different atom economy compared to a linear synthesis starting from a simple precursor.

Waste minimization can also be achieved through the use of catalytic rather than stoichiometric reagents. For example, using a catalytic amount of acid or base is preferable to using a full equivalent. The use of flow chemistry, as demonstrated in the synthesis of 2-methylpyridines, can also contribute to waste reduction by allowing for better control over reaction parameters, leading to higher yields and fewer byproducts. researchgate.net Furthermore, flow reactors minimize the volume of solvent needed and can reduce waste from work-up and purification steps.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale presents several challenges that need to be addressed. These include ensuring consistent product quality, managing heat transfer, and handling potentially hazardous reagents and intermediates safely.

One of the main challenges in scaling up exothermic reactions is heat dissipation. A reaction that is easily controlled in a small flask can become difficult to manage in a large reactor, potentially leading to runaway reactions and the formation of impurities. The use of continuous flow reactors can mitigate this issue as they have a much higher surface-area-to-volume ratio, allowing for more efficient heat exchange. researchgate.net

The choice of reagents and catalysts for a large-scale synthesis may also differ from those used in the laboratory. For example, while some reagents may be convenient for small-scale synthesis, they may be too expensive or hazardous for bulk production. The use of robust and recyclable catalysts, such as the nanomaterial-based catalysts discussed earlier, becomes particularly advantageous at a larger scale. nih.gov

Purification of the final product is another critical consideration. Methods that are feasible in the lab, such as column chromatography, may not be practical or economical for large quantities. Alternative purification techniques like crystallization or distillation need to be developed and optimized for the specific properties of this compound.

Finally, ensuring the reproducibility and robustness of the synthesis is paramount. This requires a thorough understanding of the reaction mechanism and the influence of all process parameters on the yield and purity of the final product.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 6 Piperidin 2 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an aromatic heterocycle characterized by an electron-withdrawing nitrogen atom, which significantly influences its reactivity.

Electrophilic Aromatic Substitution Pathways

The nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution. This effect is due to the nitrogen's electronegativity, which reduces the electron density of the ring, making it less attractive to electrophiles. youtube.com Furthermore, the acidic conditions often employed in these reactions lead to the protonation of the pyridine nitrogen, forming a pyridinium (B92312) ion. This positively charged species further deactivates the ring, rendering substitution even more challenging. youtube.com

Despite this deactivation, should a reaction be forced, substitution is most likely to occur at the 3- and 5-positions (meta to the nitrogen), as these are the least deactivated positions. youtube.com

Nucleophilic Attack on the Pyridine Moiety

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophiles preferentially target the electron-poor positions, namely the 2- and 6-positions (ortho to the nitrogen). In the case of 2-methyl-6-(piperidin-2-yl)pyridine, these positions are already substituted.

Reactivity of the Piperidine (B6355638) Ring

The piperidine ring, a saturated heterocycle, exhibits reactivity centered on its nitrogen atom and the adjacent carbon atoms.

Nitrogen Atom Reactivity: Alkylation, Acylation, and Coordination

The secondary amine within the piperidine ring is nucleophilic and readily undergoes various transformations.

Alkylation: The nitrogen can be alkylated using alkyl halides, a reaction that proceeds via an SN2 mechanism to furnish a tertiary amine. nih.gov

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding amide. This transformation is typically performed in the presence of a base to neutralize the acidic byproduct.

Coordination: The nitrogen atoms of both the pyridine and piperidine moieties can act as donor ligands for metal ions, enabling the formation of coordination compounds. nih.govmdpi.com The geometry and stability of these complexes depend on the metal ion and the reaction conditions. nih.gov

Stereoselective Functionalization of the Piperidine Ring Carbons

The piperidine ring contains a stereocenter at the point of attachment to the pyridine ring, and its carbons offer opportunities for stereoselective functionalization. rsc.orgnih.gov This is of particular importance in the synthesis of chiral molecules with potential biological activity. wikipedia.org

Strategies for achieving stereoselective functionalization often involve C-H activation. researchgate.net The different positions on the piperidine ring exhibit varied reactivity; for instance, the C2-H bond is electronically activated but sterically hindered, while the C3-H bond is electronically deactivated due to the inductive effect of the nitrogen atom. researchgate.net By carefully selecting catalysts and directing groups, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions. researchgate.netnih.gov For example, rhodium catalysts have been effectively used for the C2 functionalization of N-protected piperidines. nih.gov

Transformations Involving the Methyl Group at the Pyridine Moiety

The methyl group at the 2-position of the pyridine ring is activated by the adjacent nitrogen atom, rendering its protons acidic. nih.gov This allows for deprotonation by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a (6-methyl-2-pyridyl)methyllithium species. nih.govnih.gov This nucleophilic intermediate can then react with various electrophiles.

For instance, these lithiated species have been shown to react with epoxides, although the efficiency of the reaction is sensitive to steric hindrance on the epoxide. nih.govnih.gov The choice of base and the presence of other substituents on the pyridine ring can also influence the outcome of these transformations. nih.gov

Oxidation and Derivatization Strategies

The presence of two nitrogen atoms in different chemical environments allows for selective oxidation and a variety of derivatization reactions, which are crucial for modifying the compound's properties or preparing it for analysis.

Oxidation: The nitrogen atoms on both the pyridine and piperidine rings are susceptible to oxidation. The pyridine nitrogen can be converted to an N-oxide, a transformation common for tertiary amines and heteroaromatic nitrogen compounds. wikipedia.orgjscimedcentral.com This reaction is typically achieved using peracids such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. nih.gov The resulting pyridine N-oxides can exhibit altered electronic properties and pharmacological profiles. google.com

The secondary amine of the piperidine ring can also undergo oxidation. Biological systems, for instance, are known to oxidize piperidine to N-hydroxypiperidine and its tautomeric form, 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov Chemical oxidation can similarly target this nitrogen, and in some cases, may act as a prodrug strategy, where the N-oxide is later reduced in vivo to the active parent compound. google.com A study on the oxidation of a related compound, 2-(6-methylpyridin-2-yl)-N,N-diphenyl-acetamide, using various oxidants demonstrated the formation of N-oxide products, confirming the feasibility of this transformation. nih.gov

Derivatization: Derivatization of this compound primarily targets the nucleophilic secondary amine of the piperidine ring.

N-Alkylation and N-Acylation: The piperidine nitrogen readily reacts with alkyl halides or acyl chlorides. N-alkylation is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct. researchgate.netchemicalforums.com The choice of solvent can influence reaction rates, with polar aprotic solvents like DMF or acetonitrile (B52724) being common. researchgate.net These reactions are fundamental for introducing new functional groups onto the piperidine scaffold.

Analytical Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the polarity of the piperidine's N-H group must be reduced to increase volatility. nih.govyoutube.com This is commonly achieved through silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. youtube.com Pyridine is often used as a solvent or catalyst in these reactions as it acts as an acid scavenger, driving the reaction to completion. researchgate.net

| Reaction Type | Functional Group Targeted | Typical Reagents | Purpose |

|---|---|---|---|

| N-Oxidation | Pyridine Nitrogen | m-CPBA, Peracetic Acid, OXONE | Modify electronic/pharmacological properties |

| N-Oxidation | Piperidine Nitrogen | Hydrogen Peroxide, Peracids | Prodrug synthesis, metabolic studies |

| N-Alkylation | Piperidine Nitrogen (N-H) | Alkyl Halides (R-X), K₂CO₃ or DIPEA | Introduce alkyl substituents |

| Silylation (for GC-MS) | Piperidine Nitrogen (N-H) | BSTFA, MSTFA | Increase volatility for analysis |

Condensation Reactions and Carbon-Carbon Bond Formation

The structure of this compound offers specific sites for the formation of new carbon-carbon bonds, a key strategy in synthetic chemistry for building molecular complexity.

C-C Bond Formation at the Methyl Group: The methyl group at the C-6 position of the pyridine ring is activated by the adjacent electron-withdrawing nitrogen atom, making its protons acidic. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), results in deprotonation to form a (6-methyl-2-pyridyl)methyllithium species. nih.govnih.gov This nucleophilic carbanion is a powerful intermediate for C-C bond formation. It can react with a variety of electrophiles, including:

Epoxides: Reaction with epoxides, like 1,2-epoxyoctane, leads to ring-opening and the formation of a new carbon-carbon bond, yielding a hydroxyalkyl-substituted pyridine. nih.govnih.gov

Aldehydes and Ketones: Condensation with carbonyl compounds would produce corresponding alcohol adducts.

Alkyl Halides: Reaction with alkyl halides would result in the elongation of the methyl group's carbon chain.

Studies on substituted (6-methyl-2-pyridyl)methyllithium species have shown that these anions react efficiently with monosubstituted epoxides, providing good yields of the corresponding alcohol adducts. nih.gov

C-C Bond Formation at the Piperidine Ring: While less common, the piperidine ring can also be a site for C-C bond formation. Regioselective alkylation at the C-3 position (alpha to the nitrogen) can be achieved by first converting the piperidine to its N-chloro derivative, followed by dehydrohalogenation to form a Δ¹-piperideine enamine intermediate. odu.edu This enamine can then be deprotonated to form an enamide anion, which reacts with alkyl halides to introduce a substituent at the C-3 position. odu.edu

| Reactive Site | Intermediate | Base/Reagent | Electrophile Example | Resulting Structure |

|---|---|---|---|---|

| Pyridine-CH₃ | (6-methyl-2-pyridyl)methyllithium | n-BuLi or LDA | Epoxides (e.g., 1,2-epoxyoctane) | Hydroxyalkyl-substituted pyridine |

| Piperidine C-3 | Enamide Anion | LDA / Ethylmagnesium bromide | Alkyl Halides (e.g., Allyl bromide) | 3-Alkylpiperidine derivative |

Mechanistic Investigations of Key Derivatization Reactions

Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of spectroscopic monitoring to identify transient species and kinetic studies to quantify reaction rates.

Spectroscopic Monitoring of Reaction Intermediates

The progress of derivatization reactions and the presence of short-lived intermediates can be tracked using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking chemical transformations in real-time. For instance, the N-alkylation of the piperidine ring can be monitored by observing the disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the newly added alkyl group. researchgate.net In studies of coordination complexes, ¹H NMR titrations have been used to follow ligand substitution processes and observe shifts in chemical equilibria. acs.org Similarly, the formation of reaction products, such as the N-oxide of a pyridine derivative, can be confirmed by characteristic shifts in the NMR spectrum. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the molecule, particularly involving the aromatic pyridine ring, can be monitored with UV-Vis spectroscopy. The formation of an N-oxide, for example, alters the electronic transitions of the pyridine system, leading to a shift in the absorption maxima. researchgate.net

Mass Spectrometry (MS): Coupled with chromatographic separation (GC-MS or LC-MS), mass spectrometry is invaluable for identifying reaction products and intermediates. In the study of the oxidation of a related acetamide, the various oxidation products were characterized by spectroscopic methods, with molecular structures confirmed by X-ray crystallography. nih.gov

In some advanced mechanistic studies, in-situ spectroscopy combined with theoretical calculations has been used to identify and support the involvement of highly reactive intermediates, such as radical cations, in the formation of substituted pyridines. scitechdaily.com

Kinetic Studies for Reaction Rate Determination

Kinetic studies provide quantitative data on how factors like solvent, temperature, and substrate structure affect the speed of a reaction.

A detailed kinetic analysis was performed on the displacement reactions between halogeno-N-methylpyridinium salts and piperidine, which serves as a model for understanding the nucleophilic reactivity of the piperidine ring and the electrophilicity of an activated pyridine ring. rsc.org The key findings from this study include:

Solvent Effects: The rate of reaction was found to be significantly influenced by the solvent. Displacement reactions with piperidine in ethanol (B145695) were 8 to 16.75 times faster than in water. rsc.org

Activation Energy: The activation energies for the reactions with piperidine were found to be lower than for corresponding reactions with hydroxide (B78521) ions, indicating a different transition state. rsc.org

Reactivity: Quaternization of a 4-chloroquinoline (B167314) (a related N-heterocycle) increased its reactivity towards piperidine in ethanol at 100°C by a factor of 2 x 10⁸. rsc.org

The mechanism of N-alkylation of piperidine is also a subject of kinetic interest. The reaction with a substituted benzyl (B1604629) chloride can proceed via an SN1 or SN2 mechanism, depending on the electronic nature of the substituents on the electrophile. chemicalforums.com For example, an electron-donating group like p-methoxy can stabilize a carbocation, favoring an SN1 pathway, whereas other substituents may favor a direct SN2 displacement. chemicalforums.com

| Parameter | Observation | Implication |

|---|---|---|

| Solvent | 8-17x faster in ethanol than in water. rsc.org | The transition state is less polar than the reactants. |

| Activation Energy (Ea) | 3.7–5.4 kcal/mol lower for piperidine vs. OH⁻. rsc.org | Different reaction mechanism and/or transition state. |

| Substituent Effect | Electron-donating groups on electrophile can switch mechanism from SN2 to SN1. chemicalforums.com | Reaction pathway is tunable and sensitive to electronic factors. |

Coordination Chemistry and Ligand Architectures of 2 Methyl 6 Piperidin 2 Yl Pyridine

Ligand Design Principles for Chelating Systems

The structure of 2-Methyl-6-(piperidin-2-yl)pyridine, featuring a pyridine (B92270) ring and a piperidine (B6355638) ring linked at the 2-positions, inherently suggests its potential as a chelating ligand. The nitrogen atoms of both the pyridine and the piperidine moieties can act as donor atoms to a metal center, forming a stable five-membered chelate ring.

Ligand Field Effects and Stereochemical Control

Furthermore, the ligand possesses a chiral center at the 2-position of the piperidine ring. This chirality is a key feature, as it can be used to induce stereoselectivity in metal-catalyzed reactions. The coordination of the chiral ligand to a metal center creates a chiral environment, which can control the stereochemical outcome of reactions involving the metal complex. The stereochemistry of the resulting complexes can be complex, with the possibility of forming different diastereomers depending on the conformation of the piperidine ring and the arrangement of the ligands around the metal center.

Formation and Characterization of Metal Complexes

While specific experimental data for this compound complexes is scarce, general principles of coordination chemistry allow for predictions regarding their synthesis and characterization.

Synthesis of Transition Metal Complexes (e.g., Ni, Cu, Fe, Pd, Pt, Ru, Co)

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, reacting the ligand with metal chlorides, nitrates, or perchlorates of nickel(II), copper(II), iron(II), palladium(II), platinum(II), ruthenium(II), or cobalt(II) would be a common synthetic route. The stoichiometry of the reaction would determine the number of ligands coordinated to the metal center. Given its bidentate nature, complexes with one, two, or three ligands per metal ion (e.g., [M(L)X₂], [M(L)₂]X₂, [M(L)₃]X₂) could potentially be formed, depending on the metal ion's preferred coordination number and geometry.

Table 1: Plausible Synthetic Approaches for Transition Metal Complexes of this compound

| Metal Precursor | Ligand (L) | Expected Complex Formula |

| NiCl₂·6H₂O | This compound | [Ni(L)Cl₂], [Ni(L)₂]Cl₂ |

| Cu(NO₃)₂·3H₂O | This compound | [Cu(L)(NO₃)₂], Cu(L)₂₂ |

| FeCl₂·4H₂O | This compound | [Fe(L)Cl₂], [Fe(L)₂]Cl₂ |

| PdCl₂(CH₃CN)₂ | This compound | [Pd(L)Cl₂] |

| K₂PtCl₄ | This compound | [Pt(L)Cl₂] |

| [Ru(dmso)₄Cl₂] | This compound | [Ru(L)(dmso)₂Cl₂] |

| Co(ClO₄)₂·6H₂O | This compound | [Co(L)₂(ClO₄)₂], Co(L)₃₂ |

Note: The actual isolated products may vary depending on reaction conditions.

Coordination Geometries and Electronic Structures of Complexes

The coordination geometry of the resulting metal complexes would be dictated by the electronic configuration of the metal ion and the steric bulk of the ligand. For example, Ni(II) could form square planar or octahedral complexes, while Cu(II) would likely adopt distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect. Pd(II) and Pt(II) would be expected to form square planar complexes. The electronic structure, including the spin state of the metal ion, would be determined by the ligand field strength of this compound. Spectroscopic techniques such as UV-Vis spectroscopy would be crucial for probing the d-d transitions and understanding the electronic structure.

Influence of Anions and Co-ligands on Complex Formation

The nature of the anion from the metal salt can significantly influence the structure of the final complex. exlibrisgroup.com Weakly coordinating anions like perchlorate or tetrafluoroborate are less likely to coordinate to the metal center, favoring the formation of cationic complexes where the coordination sphere is saturated by the primary ligand. exlibrisgroup.com Conversely, coordinating anions such as chloride, bromide, or acetate can occupy coordination sites, leading to neutral complexes with different geometries. exlibrisgroup.com The presence of other co-ligands in the reaction mixture can also lead to the formation of mixed-ligand complexes, further expanding the structural diversity.

Structure-Property Relationships in Metal-Ligand Complexes

The geometric and electronic properties of metal complexes derived from this compound would be intricately linked to the specific arrangement of the ligand around the metal center. Key to understanding these relationships are the steric and electronic influences of the ligand's substituents and the conformational flexibility of the coordinated ligand itself.

The coordination behavior of this compound is primarily dictated by the interplay of the steric and electronic effects of its constituent methyl and piperidinyl groups. The pyridine ring provides a π-accepting nitrogen donor, while the piperidine ring offers a σ-donating secondary amine nitrogen.

The methyl group at the 6-position of the pyridine ring is expected to exert a significant steric effect . This steric hindrance can influence the coordination number and geometry of the resulting metal complex. For instance, in related tris(2-pyridyl)aluminate complexes, substituents at the 6-position have been shown to favor the formation of monomeric structures over dimeric ones due to steric congestion around the metal center cam.ac.uk. Similarly, the methyl group in this compound would likely disfavor the coordination of multiple bulky ligands to the same metal ion, potentially leading to complexes with lower coordination numbers or distorted geometries. This steric pressure could also influence the bond lengths and angles within the coordination sphere.

From an electronic standpoint , the methyl group is a weak electron-donating group. This inductive effect would slightly increase the electron density on the pyridine nitrogen, enhancing its basicity and potentially strengthening the metal-pyridine bond.

The piperidin-2-yl group introduces a secondary amine nitrogen, which is a strong σ-donor. This group is crucial for the bidentate chelation of the ligand to a metal center, forming a stable five-membered chelate ring. The nitrogen of the piperidine is more basic than the pyridine nitrogen, suggesting it will form a strong coordinate bond with a metal ion. The position of the piperidinyl group at the 2-position of the pyridine ring is optimal for chelation.

The combination of these steric and electronic factors would result in a ligand that can adapt to the coordination preferences of various metal ions. The steric bulk of the methyl group might be exploited to stabilize specific coordination geometries or to create coordinatively unsaturated metal centers with potential applications in catalysis.

Upon coordination to a metal center, the conformational freedom of the this compound ligand would be significantly restricted. The piperidine ring typically adopts a chair conformation in its free state to minimize steric strain. However, upon chelation, the piperidine ring may be forced into a less stable conformation, such as a boat or twist-boat, to accommodate the geometric constraints of the coordination sphere.

Theoretical studies on related 2-substituted piperazines have shown that axial conformations can be preferred in some cases, which can be further stabilized by intramolecular hydrogen bonding nih.gov. In the case of coordinated this compound, the orientation of the N-H bond of the piperidine ring could play a role in stabilizing the complex through hydrogen bonding with counter-ions or solvent molecules.

The relative orientation of the pyridine and piperidine rings is also a critical conformational parameter. The dihedral angle between these two rings will be influenced by the coordination geometry and can impact the electronic communication between the two nitrogen donors.

A hypothetical representation of possible coordination modes and conformational isomers is presented in the table below.

| Metal Ion | Coordination Geometry | Potential Conformation of Piperidine | Notes |

| Cu(II) | Square Planar / Distorted Octahedral | Twist-boat | Jahn-Teller distortion may influence the conformation. |

| Zn(II) | Tetrahedral / Octahedral | Chair | The flexible coordination preference of Zn(II) might allow for a less strained conformation. |

| Pd(II) | Square Planar | Envelope (chelate ring) | Strong preference for square planar geometry would impose significant conformational constraints. |

| Fe(II) | Octahedral | Chair / Twist-boat | The spin state of the iron center could influence bond lengths and, consequently, ligand conformation. |

Self-Assembly and Supramolecular Architectures Involving the Compound

The structural features of this compound make it a promising candidate for the construction of self-assembled supramolecular architectures. The presence of both a pyridine ring and a secondary amine provides opportunities for the formation of extended networks through various non-covalent interactions.

The pyridine ring can participate in π-π stacking interactions , which are a common driving force for the self-assembly of aromatic ligands. The methyl group, while sterically hindering in one respect, could also influence the packing of the aromatic rings in the solid state.

The N-H group of the piperidine ring is a hydrogen bond donor , capable of forming strong hydrogen bonds with suitable acceptors, such as counter-ions (e.g., halides, nitrate, perchlorate) or solvent molecules. This hydrogen bonding capability is a powerful tool in crystal engineering for directing the formation of one-, two-, or three-dimensional networks. In the context of related pyridine-dicarboxamide ligands, hydrogen bonding has been shown to play a crucial role in their molecular self-assembly nih.gov.

The interplay between coordination bonds, hydrogen bonds, and π-π stacking could lead to the formation of a variety of supramolecular architectures, as outlined in the following hypothetical table.

| Supramolecular Interaction | Potential Architecture | Driving Force |

| Hydrogen Bonding (N-H···Anion) | 1D Chains, 2D Sheets | Strong, directional interaction |

| π-π Stacking (Pyridine-Pyridine) | 1D Stacks, Herringbone packing | Weaker, non-directional interaction |

| Coordination Polymerization | 1D, 2D, or 3D Networks | If the ligand bridges between metal centers |

| Combination of Interactions | Complex 3D Frameworks | Synergistic effect of multiple non-covalent forces |

Catalytic Applications of 2 Methyl 6 Piperidin 2 Yl Pyridine Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Metal complexes are often employed to achieve high efficiency and selectivity.

Hydrogenation and Dehydrogenation Processes

Hydrogenation and dehydrogenation are fundamental processes in organic chemistry, used for the synthesis of saturated compounds from unsaturated precursors and vice versa. Ruthenium and rhodium complexes are often effective catalysts for these transformations. The hydrogenation of pyridine (B92270) derivatives to piperidines is a well-studied industrial process, typically employing heterogeneous catalysts like rhodium on carbon. nih.gov

There are no specific reports in the scientific literature on the use of homogeneous catalysts based on 2-Methyl-6-(piperidin-2-yl)pyridine metal complexes for either hydrogenation or dehydrogenation processes.

Table 2: Research Findings on this compound Metal Complexes in Hydrogenation and Dehydrogenation

| Process | Metal Complex | Substrate | Product | Conversion/Yield (%) | Conditions | Source |

|---|---|---|---|---|---|---|

| Hydrogenation | No data available | No data available | No data available | No data available | No data available | N/A |

| Dehydrogenation | No data available | No data available | No data available | No data available | No data available | N/A |

A review of the scientific literature did not yield specific data on the use of this compound metal complexes for these processes.

Asymmetric Catalysis Utilizing Chiral Derivatives

The piperidine (B6355638) ring in this compound contains a stereocenter at the C2 position, meaning the ligand is inherently chiral. This presents an opportunity for its use in asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer or diastereomer over the other.

Enantioselective Transformations

Enantioselective catalysis is a powerful tool for the synthesis of optically active compounds, which is of paramount importance in the pharmaceutical industry. Chiral ligands are essential for transferring stereochemical information from the catalyst to the product.

Despite the inherent chirality of this compound, there is a lack of published research on the synthesis of its enantiomerically pure forms and their application as ligands in metal-catalyzed enantioselective transformations. While the broader field of asymmetric catalysis using chiral pyridine-containing ligands is well-developed, these studies focus on other ligand scaffolds. nih.gov

Table 4: Research Findings on Chiral this compound Derivatives in Enantioselective Transformations

| Transformation | Metal Complex | Substrate | Product | Enantiomeric Excess (ee %) | Conditions | Source |

|---|---|---|---|---|---|---|

| No data available | No data available | No data available | No data available | No data available | No data available | N/A |

A review of the scientific literature did not yield specific data on the use of chiral derivatives of this compound in enantioselective catalysis.

Diastereoselective Reactions

Diastereoselective reactions aim to control the formation of one diastereomer over others. This is often achieved by using a chiral catalyst or substrate to influence the transition state geometry of the reaction.

A review of the available scientific literature indicates no specific studies on the use of metal complexes of this compound as catalysts in diastereoselective reactions.

Table 5: Research Findings on Chiral this compound Derivatives in Diastereoselective Reactions

| Reaction | Metal Complex | Substrates | Diastereomeric Ratio (d.r.) | Conditions | Source |

|---|---|---|---|---|---|

| No data available | No data available | No data available | No data available | No data available | N/A |

A review of the scientific literature did not yield specific data on the use of chiral derivatives of this compound in diastereoselective catalysis.

Mechanistic Elucidation of Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles is paramount for the rational design and optimization of catalysts. For metal complexes of this compound, mechanistic studies often focus on identifying the active catalytic species and determining the rate-limiting step of the reaction.

Identification of Active Catalytic Species

The active catalytic species is the specific metal complex intermediate that directly participates in the catalytic transformation of the substrate. In many catalytic systems involving pyridine-based ligands, the initially introduced metal complex, or precatalyst, undergoes an activation step to form the true catalyst.

For ruthenium complexes in hydrogenation reactions, the active species is often a coordinatively unsaturated metal hydride. For instance, in the asymmetric hydrogenation of ketones catalyzed by ruthenium(II) complexes bearing related N-tosylethylenediamine ligands, the active catalyst is generated in situ. nih.gov This typically involves the removal of a chloride ligand and the coordination of a hydride from a hydrogen source. nih.gov While not explicitly demonstrated for this compound, it is plausible that its ruthenium complexes also form similar active hydride species under hydrogenation conditions.

In the context of copper-catalyzed reactions, such as intramolecular C-H amination to form piperidines, the catalytic cycle is proposed to involve a Cu(I)/Cu(II) pathway. acs.org The active species is likely a Cu(I) complex that undergoes oxidative addition. acs.org For catalysts with ligands structurally similar to this compound, the electronic properties of the ligand play a crucial role in stabilizing the different oxidation states of the copper center during the catalytic cycle. acs.org

Furthermore, in some instances, the active catalyst may be a bimetallic species, where the cooperation between two metal centers enhances catalytic activity. Studies on bimetallic complexes with bridging 2,6-bis(benzimidazol-2-yl)pyridine derivatives have shown that the proximity and electronic communication between the metal centers can significantly influence the catalytic properties in transfer hydrogenation reactions. rsc.org

Investigation of Rate-Determining Steps

For copper-catalyzed intramolecular C-H amination reactions leading to piperidine formation, kinetic isotope effect (KIE) studies have been instrumental in elucidating the rate-determining step. A primary KIE value of 4.2 was observed for the six-membered ring cyclization, suggesting that the C-H bond cleavage is involved in the rate-determining step of the reaction. nih.gov

Table 1: Rate-Determining Steps in Related Catalytic Systems

| Catalytic System | Catalyst Type | Rate-Determining Step | Reference |

| Asymmetric Hydrogenation of 2-Pyridyl-Substituted Alkenes | Ruthenium-phosphine complex | Addition of H₂ to the Ru complex | nih.gov |

| Electrocatalytic Hydrogenation of Pyridine | Carbon-supported Rhodium | Desorption of piperidine | acs.org |

| Intramolecular C-H Amination for Piperidine Synthesis | Copper-tris(pyrazolyl)borate complex | C-H bond cleavage | nih.gov |

Catalyst Stability, Recovery, and Reusability in Catalytic Systems

The practical applicability of a catalyst is heavily dependent on its stability under reaction conditions, as well as the ease of its recovery and reuse over multiple cycles. Research into catalysts based on this compound and related ligands addresses these critical aspects.

The stability of ruthenium complexes in solution is a crucial factor for their performance in homogeneous catalysis. Studies on ruthenium(II) complexes with 2-pyridin-2-yl-1H-benzimidazole have shown that their stability in solution can be monitored using UV-Vis spectrophotometry over time at relevant temperatures. nih.gov The electronic and steric properties of the ligands are known to significantly impact the stability of the resulting metal complexes.

In terms of recovery and reusability, heterogeneous catalysts or homogeneous catalysts that can be effectively separated from the reaction mixture are highly desirable. While specific data on the recovery of this compound complexes is limited, general strategies for catalyst recycling can be applied. These include immobilization of the catalyst on a solid support or the use of biphasic solvent systems to facilitate separation.

The potential for catalyst deactivation must also be considered. In the ruthenium-catalyzed hydrogenation of 2-pyridyl-substituted alkenes, a slowing of the reaction rate over time was observed, which could be attributed to catalyst deactivation. nih.gov Understanding the deactivation pathways, such as ligand degradation or the formation of inactive metal species, is essential for designing more robust catalysts.

The synthesis of ruthenium-indenylidene complexes for olefin metathesis, for example, has been optimized to produce reliable catalysts with consistently high activity and isolated yields well above 50%, indicating a degree of stability and robustness in the synthetic process itself. umn.edu

Role As a Structural Scaffold in Advanced Molecular Design

Design Principles for Incorporating the Scaffold into Complex Organic Molecules

The piperidine (B6355638) ring, a saturated heterocycle, introduces a three-dimensional character to the otherwise planar pyridine (B92270). The stereocenter at the 2-position of the piperidine ring is a crucial design element, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. thieme-connect.com The piperidine nitrogen can act as a hydrogen bond donor or acceptor and provides a point for further derivatization.

The methyl group at the 6-position of the pyridine ring provides a steric handle that can influence the conformation of the molecule and its interaction with biological targets. It can also serve as a site for further functionalization, although this is less common than derivatization of the piperidine nitrogen. The combination of these features makes the 2-methyl-6-(piperidin-2-yl)pyridine scaffold a versatile building block for creating molecules with specific spatial arrangements and interaction patterns.

Applications in the Synthesis of Functionally Diverse Molecular Architectures

The inherent structural features of the this compound scaffold have led to its application in the synthesis of a wide array of functionally diverse molecular architectures. While specific examples solely utilizing this exact scaffold are not extensively documented in publicly available research, the principles of its use can be inferred from the broader application of pyridine and piperidine moieties in medicinal chemistry.

The pyridine component is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govchemscene.comnih.gov The piperidine ring is also a common motif in bioactive molecules, contributing to improved pharmacokinetic properties and target engagement. thieme-connect.com

Therefore, the this compound scaffold is a promising starting point for the development of novel therapeutic agents. For instance, it can be envisioned as a core for inhibitors of kinases and other enzymes where the pyridine can interact with the hinge region and the substituted piperidine can occupy a hydrophobic pocket. acs.orgacs.org Furthermore, its ability to coordinate with metal ions makes it a candidate for the development of catalysts and imaging agents.

Strategies for Derivatization to Modulate Molecular Recognition Properties

The true power of the this compound scaffold lies in its amenability to derivatization, allowing for the fine-tuning of its molecular recognition properties. The most common site for modification is the nitrogen atom of the piperidine ring. This secondary amine can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents.

These modifications can have a profound impact on the molecule's ability to interact with its biological target. For example, the introduction of a bulky group on the piperidine nitrogen can enhance selectivity for a particular receptor subtype by sterically hindering binding to others. Conversely, the addition of a hydrogen bond donor or acceptor can create new interactions with the target, leading to increased potency.

Another key derivatization strategy involves modification of the pyridine ring. While the methyl group at the 6-position is relatively inert, the hydrogen atoms on the pyridine ring can be substituted through various organic reactions, allowing for the introduction of additional functional groups. These groups can further modulate the electronic properties of the pyridine ring and provide additional points of interaction with a target.

Exploration of Structure-Activity Relationships in Synthesized Derivatives

The systematic derivatization of the this compound scaffold is essential for elucidating structure-activity relationships (SAR). By synthesizing a library of derivatives and evaluating their biological activity, researchers can identify the key structural features responsible for the desired effect.

While specific SAR studies on this compound are not widely published, valuable insights can be drawn from studies on related pyridine-containing compounds. For instance, in the development of inhibitors for salt-inducible kinases (SIKs), the replacement of a pyrrolidine (B122466) with a piperidine ring led to a significant increase in activity. acs.orgacs.org This highlights the importance of the piperidine moiety in optimizing target engagement.

Similarly, studies on pyridine-based kinase inhibitors have shown that the substitution pattern on the pyridine ring can dramatically influence both potency and selectivity. acs.orgacs.org For example, the introduction of an amino group at the 2-position of a pyridine ring was found to enhance potency. acs.org

A hypothetical SAR study on derivatives of this compound could involve the systematic variation of the substituent on the piperidine nitrogen. The results of such a study could be tabulated to provide a clear overview of the impact of different functional groups on activity.

| Derivative | Substituent on Piperidine Nitrogen (R) | Biological Activity (IC50, nM) |

| 1 | -H | 500 |

| 2 | -CH3 | 250 |

| 3 | -C(O)CH3 | 100 |

| 4 | -Ph | 50 |

| 5 | -CH2Ph | 75 |

This is a hypothetical data table for illustrative purposes.

Such a table would allow for the identification of trends, such as the observation that a phenyl group at the R position leads to the highest potency in this hypothetical example. This information would then guide the design of the next generation of compounds with further optimized properties.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 Piperidin 2 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 2-Methyl-6-(piperidin-2-yl)pyridine, various NMR experiments can be employed to gain a complete understanding of its chemical structure and conformational behavior.

High-Resolution 1D and 2D NMR for Complete Structural Assignment

The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns) revealing adjacent protons, and the integration of signals indicating the number of protons. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

To definitively assign these signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine (B92270) and piperidine (B6355638) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: The following data is hypothetical and serves as an illustrative example of expected values.)

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 2-CH₃ | ~25 | ~2.5 | s |

| C2 | ~158 | - | - |

| C3 | ~120 | ~7.1 | d |

| C4 | ~136 | ~7.6 | t |

| C5 | ~118 | ~7.0 | d |

| C6 | ~162 | - | - |

| C2' | ~60 | ~3.5 | m |

| C3' | ~30 | ~1.7 | m |

| C4' | ~25 | ~1.5 | m |

| C5' | ~26 | ~1.8 | m |

| C6' | ~47 | ~3.0 (eq), ~2.6 (ax) | m |

Variable Temperature NMR for Conformational Dynamics Studies

The piperidine ring of this compound can exist in different chair conformations, and rotation around the C6-C2' single bond can be restricted. Variable Temperature (VT) NMR spectroscopy is the primary technique used to study these conformational dynamics.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer. Analysis of these changes can provide quantitative information about the energy barriers to conformational interchange and the relative populations of the different conformers. Studies on related 2-substituted piperidine systems have shown that the conformational preferences can be influenced by the nature of the substituent researchgate.net.

Solid-State NMR for Polymorphism and Crystal Structure Insights

Solid-State NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms. Each polymorph would give a distinct ssNMR spectrum, allowing for their identification and characterization.

Furthermore, ssNMR can provide insights into the local environment and packing of molecules in the crystal lattice, which is complementary to the long-range order information obtained from X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Determination of Absolute Configuration and Stereochemistry

The piperidin-2-yl group in this compound contains a stereocenter at the C2' position. Single-crystal X-ray diffraction of a single enantiomer or a diastereomeric salt can be used to determine the absolute configuration (R or S) of this stereocenter. This is achieved through the analysis of anomalous dispersion effects.

Elucidation of Intermolecular Interactions and Crystal Packing

The analysis of the crystal structure obtained from X-ray diffraction reveals how the molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., involving the piperidine N-H), van der Waals forces, and potentially π-π stacking interactions between the pyridine rings. Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal structure researchgate.net.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table presents a hypothetical example of crystallographic data that would be obtained from a single-crystal X-ray diffraction study.)

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₂ |

| Formula Weight | 176.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.143 |

| R-factor | 0.045 |

Analysis of Metal-Ligand Bond Distances and Angles in Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of metal complexes, providing precise data on bond lengths and angles within the coordination sphere. While specific crystallographic data for complexes of this compound is not widely published, analysis of structurally similar metal complexes containing substituted pyridine and piperidine ligands offers valuable insights into the expected coordination behavior.

In analogous complexes, metal-nitrogen bond lengths are characteristic of the specific metal ion and its oxidation state. For instance, in complexes with late first-row transition metals like Zn(II), the M-N(pyridine) bond distances are typically observed in the range of 2.10-2.14 Å, while the M-N(piperidine) bond distances can be slightly longer, around 2.25-2.33 Å, due to the different nature of the nitrogen donors. rsc.org

Table 1: Representative Metal-Ligand Bond Distances and Angles in Complexes with Similar N,N'-donor Ligands

| Parameter | Metal Center | Typical Value |

|---|---|---|

| M-N(pyridine) Bond Length | Zn(II) | 2.10 - 2.14 Å |

| M-N(piperidine) Bond Length | Zn(II) | 2.25 - 2.33 Å |

| N(py)-M-N(pip) Bite Angle | Zn(II) | 80° - 85° |

| M-N(pyridine) Bond Length | Cu(II) | 2.00 - 2.05 Å |

| M-N(piperidine) Bond Length | Cu(II) | 2.05 - 2.15 Å |

Note: Data is based on representative structures of metal complexes with similar bidentate pyridine-piperidine type ligands and is intended to be illustrative.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the characterization of this compound, providing information on its molecular weight and structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the compound. For this compound, the molecular formula is C₁₁H₁₆N₂. chemscene.com

The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). This calculated mass can then be compared to the experimentally determined mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) confirms the elemental formula of the compound.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂ |

| Monoisotopic Mass (Theoretical) | 176.13135 u |

| Average Molecular Weight | 176.26 g/mol |

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the compound's structure.

The fragmentation of protonated this compound is expected to be directed by the locations of the nitrogen atoms and the bond connecting the two ring systems. Key fragmentation pathways would likely involve:

Cleavage of the C-C bond between the pyridine and piperidine rings: This would lead to the formation of ions corresponding to the protonated 2-methylpyridine (B31789) moiety (m/z 94) or the protonated 2-aminopiperidine fragment.

Ring-opening of the piperidine ring: The piperidine ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethene (C₂H₄) or propene (C₃H₆).

Loss of the methyl group: Fragmentation can also be initiated by the loss of the methyl radical (•CH₃) from the pyridine ring, though this is often less favorable than cleavages at the ring junction.

A plausible fragmentation scheme would involve the initial cleavage at the inter-ring bond, followed by further fragmentation of the individual ring systems. The relative abundance of the fragment ions can provide further clues about the stability of the different fragments and the strength of the corresponding bonds.

Table 3: Plausible Fragmentation Ions for [C₁₁H₁₆N₂ + H]⁺ in Tandem MS

| m/z (Proposed) | Proposed Fragment Structure/Loss |

|---|---|

| 177.1 | [M+H]⁺ |

| 162.1 | [M+H - CH₃]⁺ |

| 94.1 | [2-methylpyridine + H]⁺ |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" of the compound and are highly sensitive to its structure and bonding.

The vibrational spectrum of this compound is a composite of the characteristic modes of its constituent pyridine and piperidine rings, with some perturbations due to the substitution pattern.

Pyridine Ring Vibrations: The pyridine ring gives rise to a number of characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the ring are found in the 1400-1650 cm⁻¹ range. Ring breathing modes, which involve the expansion and contraction of the entire ring, are often seen in the Raman spectrum around 1000-1050 cm⁻¹. researchgate.net

Piperidine Ring Vibrations: The piperidine ring, being a saturated heterocycle, has vibrational modes characteristic of aliphatic amines and alkanes. The N-H stretching vibration of the secondary amine appears as a medium-intensity band in the 3200-3500 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methylene (CH₂) groups are prominent in the 2800-3000 cm⁻¹ range. researchgate.net CH₂ bending (scissoring) vibrations are typically found around 1450 cm⁻¹. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Ring | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Piperidine | 3200 - 3500 | Medium |

| Aromatic C-H Stretch | Pyridine | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Piperidine | 2800 - 3000 | Strong |

| C=C, C=N Ring Stretch | Pyridine | 1400 - 1650 | Strong-Medium |

| CH₂ Bend (Scissoring) | Piperidine | ~1450 | Medium |

Vibrational spectroscopy is a powerful tool for monitoring chemical reactions and transformations involving this compound. Changes in the spectrum can indicate the formation or disappearance of functional groups.

Coordination to a Metal: When the molecule coordinates to a metal ion, the vibrational modes of the pyridine ring are particularly affected. The ring stretching vibrations often shift to higher frequencies (a blue shift) due to the coordination of the nitrogen lone pair to the metal, which alters the electron density and bond strengths within the ring.

N-Alkylation or N-Acylation: If the piperidine nitrogen undergoes a reaction such as alkylation or acylation, the characteristic N-H stretching band around 3200-3500 cm⁻¹ will disappear. This provides a clear indication that the secondary amine has been converted to a tertiary amine or an amide. Concurrently, new bands corresponding to the added functional group, such as C=O stretching for an amide (typically 1630-1680 cm⁻¹), will appear.

Modification of the Methyl Group: If the methyl group on the pyridine ring is oxidized to a carboxylic acid, for example, new, very broad O-H stretching bands will appear in the 2500-3300 cm⁻¹ region, and a strong C=O stretching band will be observed around 1700-1725 cm⁻¹.

By comparing the IR or Raman spectra of the starting material and the product, one can effectively track the progress of a chemical transformation and confirm the identity of the resulting derivative.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique for probing the electronic structure of molecules. It provides valuable insights into the electronic transitions within a compound and is particularly effective for studying the formation and properties of metal complexes. For this compound and its derivatives, UV-Vis spectroscopy elucidates the nature of the chromophoric pyridine ring and how its electronic environment is perturbed upon coordination to a metal ion.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 2-methylpyridine moiety. The piperidine ring, being a saturated aliphatic heterocycle, does not exhibit significant absorption in the near-UV and visible regions (typically above 200 nm) nist.gov. The pyridine ring system, however, gives rise to distinct absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system, are generally observed as strong absorption bands. For substituted pyridine ligands, these transitions typically occur in the range of 230-330 nm royalsocietypublishing.org. The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This transition is typically weaker in intensity and can sometimes be obscured by the more intense π→π* bands.

The table below summarizes the characteristic electronic transitions observed for the 2-methylpyridine chromophore, which is the key component of the target molecule.

| Compound/Chromophore | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment | Solvent |

|---|---|---|---|---|

| Pyridine | ~251, 257, 263 | ~2000 | π→π | Ethanol (B145695) |

| Pyridine | ~270 | ~450 | n→π | Hexane |

| 2-Methylpyridine | ~262 | ~2500 | π→π | Ethanol |

| 4,4'-dimethyl-2,2'-bipyridine | ~288 | ~14000 | π→π | Methanol |

Complexation of this compound with metal ions induces significant changes in its electronic spectrum. The coordination of the nitrogen atoms from both the pyridine and piperidine rings to a metal center alters the energy levels of the molecular orbitals. This perturbation is readily observed as shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These spectral changes serve as a powerful tool for investigating the formation, stoichiometry, and stability of metal complexes researchgate.net.

Upon complexation, the intraligand π→π* transitions are often shifted, typically to longer wavelengths (a bathochromic or red shift) nih.govresearchgate.net. This shift indicates a change in the energy gap between the π and π* orbitals upon coordination. More significantly, new absorption bands can appear in the visible region, which are attributed to metal-to-ligand charge-transfer (MLCT) transitions nih.gov. In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. These bands are often intense and are responsible for the vibrant colors of many transition metal complexes.

For instance, studies on analogous bipyridine and terpyridine complexes with transition metals like Co(II), Ni(II), and Cu(II) have demonstrated the appearance of MLCT bands and shifts in the ligand-centered transitions upon coordination royalsocietypublishing.orgresearchgate.netnih.gov. The position and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry of the resulting complex.

The table below presents hypothetical, yet representative, UV-Vis spectral data for complexes of this compound (L) with various transition metal ions, based on findings for structurally similar ligands researchgate.net.

| Complex | λmax of Ligand π→π* band (nm) | Shift (Δλ, nm) | λmax of MLCT band (nm) |

|---|---|---|---|

| Free Ligand (L) | ~265 | - | - |

| [Cu(L)2]2+ | ~294 | +29 | ~350-450 |

| [Ni(L)2]2+ | ~293 | +28 | ~340-420 |

| [Co(L)2]2+ | ~290 | +25 | ~330-400 |

By systematically monitoring the changes in the UV-Vis spectrum as a function of metal and ligand concentration, researchers can employ methods like Job's plot of continuous variation to determine the stoichiometry of the complex (e.g., 1:1, 1:2, or 2:1 metal-to-ligand ratio) researchgate.net. Furthermore, the stability constants of the formed complexes can be calculated from the spectral data, providing quantitative information about the strength of the metal-ligand interaction.

Computational and Theoretical Studies of 2 Methyl 6 Piperidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, using the principles of quantum mechanics to model molecular properties. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches, each offering a different balance of accuracy and computational cost. For a molecule like 2-Methyl-6-(piperidin-2-yl)pyridine, these calculations can elucidate details of its geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable combination of accuracy and computational efficiency. nih.govresearchgate.net DFT calculations are used to determine the electronic structure of molecules, providing optimized geometries, vibrational frequencies, and insights into chemical bonding. nih.govscielo.br

For this compound, DFT calculations can map the electron density distribution, revealing the most electron-rich and electron-poor regions of the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which identifies sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov Analysis of these frontier orbitals helps in understanding charge transfer within the molecule and its behavior in chemical reactions. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for Pyridine (B92270) Derivatives Note: This table presents typical data for related pyridine compounds to illustrate the outputs of DFT calculations, as specific peer-reviewed DFT studies for this compound are not extensively available.

| Parameter | Typical Value for a Methylpyridine Derivative | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.0 to 3.0 Debye | Measures the molecule's overall polarity. |

Ab Initio Calculations for High-Accuracy Energetics

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for molecular energies.

While computationally more demanding than DFT, ab initio calculations are the gold standard for benchmarking the energetics of different molecular conformations, reaction transition states, and intermolecular interactions. For this compound, these methods could be employed to:

Calculate the relative energies of different stereoisomers and conformers with high precision.

Determine accurate rotational barriers around the C-C bond connecting the pyridine and piperidine (B6355638) rings.

Compute precise reaction enthalpies and activation energies for reactions involving the compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility